
4-Bromo-3-fluoro-2-iodobenzoic acid
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Overview
Description
4-Bromo-3-fluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 and a molecular weight of 344.91 g/mol It is a benzoic acid derivative characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of benzoic acid derivatives. For instance, starting with a suitable benzoic acid precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride). Iodination is often performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-fluoro-2-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can form halogen bonds with target molecules, influencing their activity and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Used as a precursor in the synthesis of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).
4-Bromo-2-fluorobenzoic Acid: Utilized in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids.
2-Bromo-4-fluorobenzoic Acid: Employed in the preparation of dibenzo[b,f]thiepin derivatives and other complex organic molecules.
Uniqueness
4-Bromo-3-fluoro-2-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds and a useful tool in scientific research .
Biological Activity
4-Bromo-3-fluoro-2-iodobenzoic acid (C7H3BrFIO2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, biological interactions, and relevant research findings, including case studies and data tables.
Structural Characteristics
The molecular structure of this compound is characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, which are positioned on a benzoic acid framework. This unique arrangement enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H3BrFIO2 |
Molecular Weight | 328.90 g/mol |
Halogen Substituents | Br, F, I |
Biological Activity Overview
Research indicates that compounds with similar halogenated structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, its structural characteristics suggest potential applications in medicinal chemistry.
- Enzyme Interaction : The presence of halogens can influence enzyme activity by altering binding affinities to active sites.
- Receptor Modulation : Halogenated compounds may act as ligands for various receptors, potentially modulating signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens due to their ability to disrupt cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of halogenated benzoic acids, providing insights into the mechanisms through which these compounds exert their effects.
Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various halogenated benzoic acids, including derivatives similar to this compound. The findings indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through interaction with specific signaling pathways related to cell proliferation and survival .
Study 2: Anti-inflammatory Effects
Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory properties of halogenated benzoic acids. The study demonstrated that these compounds could reduce inflammation markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-3-fluoro-2-chlorobenzoic acid | C7H4BrClF | Contains chlorine instead of iodine |
4-Bromo-3-fluoro-2-methylbenzoic acid | C8H7BrF | Methyl group instead of iodine |
4-Iodo-3-fluoro-2-bromobenzoic acid | C7H4BrFI | Different halogen arrangement affecting reactivity |
Properties
Molecular Formula |
C7H3BrFIO2 |
---|---|
Molecular Weight |
344.90 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) |
InChI Key |
BPZHENPVIWMSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)F)Br |
Origin of Product |
United States |
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